tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate
Overview
Description
Tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Biological Activity
Tert-Butyl 2-isopropyl-3-oxo-1-pyrrolidinecarboxylate (CAS Number: 1824234-60-7) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a tert-butyl group and an isopropyl substituent, along with a carbonyl group at the 3-position of the pyrrolidine ring, which contributes to its reactivity and biological properties.
- Molecular Formula : C12H21N2O2
- Molecular Weight : 227.30 g/mol
- Structure : The compound's structure includes a pyrrolidine ring, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with biological macromolecules. Key areas of investigation include:
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Enzyme Inhibition :
- The compound has shown potential as an inhibitor of certain enzymes, particularly phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibition of PDE4 has been linked to anti-inflammatory effects, making this compound a candidate for treating inflammatory diseases.
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Antimicrobial Properties :
- Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. Its derivatives have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections.
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Neuropharmacology :
- Research has indicated that derivatives of this compound may interact with central nervous system receptors, suggesting possible applications in neuropharmacology. This includes modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders.
Case Study 1: Enzyme Inhibition
A study conducted on the inhibitory effects of this compound on PDE4 demonstrated significant inhibition at low micromolar concentrations. The binding affinity was assessed through enzyme kinetics, revealing a reversible inhibition mechanism, which is crucial for therapeutic applications in inflammatory conditions such as asthma and psoriasis .
Case Study 2: Antimicrobial Activity
In vitro assays evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 3: Neuropharmacological Effects
A pharmacological evaluation assessed the effects of this compound on rat models exhibiting anxiety-like behavior. The compound demonstrated anxiolytic effects comparable to established anxiolytics, suggesting its potential for further development in treating anxiety disorders.
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Similarity Index | Biological Activity |
---|---|---|---|
Tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate | 85908-96-9 | 0.94 | Antimicrobial |
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | 169206-67-1 | 0.89 | Enzyme Inhibition |
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate | 1234616-51-3 | 0.89 | Neuropharmacological Effects |
Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | 182352-59-6 | 0.88 | Antimicrobial |
The table above highlights compounds structurally similar to this compound, indicating their respective biological activities and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-oxo-2-propan-2-ylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10-9(14)6-7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZLGWLBICATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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